(4E)-TCO-PEG4-acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
TCO-PEG4-Acid is synthesized through a series of chemical reactions involving the conjugation of trans-cyclooctene with polyethylene glycol and the introduction of a carboxylic acid group. The synthesis typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using reagents such as N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to form an NHS ester.
Conjugation with Trans-Cyclooctene: The activated polyethylene glycol is then reacted with trans-cyclooctene to form the TCO-PEG conjugate.
Introduction of Carboxylic Acid Group:
Industrial Production Methods
Industrial production of TCO-PEG4-Acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
TCO-PEG4-Acid undergoes various chemical reactions, including:
Amide Bond Formation: Reacts with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds
Inverse Electron Demand Diels-Alder Cycloaddition: Reacts with tetrazines via inverse electron demand Diels-Alder cycloaddition to form stable dihydropyridazine linkages.
Common Reagents and Conditions
EDC or HATU: Used as activators for amide bond formation.
Tetrazines: Used for inverse electron demand Diels-Alder cycloaddition reactions.
Major Products Formed
Amide Bonds: Formed when reacting with primary amine groups.
Dihydropyridazine Linkages: Formed when reacting with tetrazines.
Scientific Research Applications
TCO-PEG4-Acid has a wide range of applications in scientific research, including:
Mechanism of Action
TCO-PEG4-Acid exerts its effects through the following mechanisms:
Amide Bond Formation: The terminal carboxylic acid group reacts with primary amine groups to form stable amide bonds, facilitating the conjugation of various molecules
Inverse Electron Demand Diels-Alder Cycloaddition: The trans-cyclooctene moiety reacts with tetrazines to form stable dihydropyridazine linkages, enabling bioorthogonal labeling and modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
TCO-PEG4-NHS Ester: Contains an NHS ester group instead of a carboxylic acid, used for amine-reactive conjugation.
TCO-PEG4-DBCO: Contains a dibenzocyclooctyne (DBCO) group, used for strain-promoted azide-alkyne cycloaddition reactions.
TCO-PEG4-Maleimide: Contains a maleimide group, used for thiol-reactive conjugation.
Uniqueness
TCO-PEG4-Acid is unique due to its combination of a trans-cyclooctene moiety and a terminal carboxylic acid group, providing versatility in both amide bond formation and bioorthogonal click chemistry reactions .
Properties
Molecular Formula |
C20H35NO8 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H35NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17H2,(H,21,24)(H,22,23) |
InChI Key |
PSNKSDUNMXNXDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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